N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine

Src family kinase EGFR quinazoline scaffold repurposing

N-(2,4-Dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine (also designated LDDN-0003499 or Ste11 MAPKKK Activation Inhibitor) is a synthetic quinazoline small molecule that functions as an inhibitor of Src family tyrosine kinases. It is structurally related to the potent EGFR inhibitor PD 153035 (4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline) but possesses a 2,4-dichlorophenyl substituent at the 4-amino position that redirects target selectivity toward Src and Lyn kinases.

Molecular Formula C16H13Cl2N3O2
Molecular Weight 350.2
CAS No. 331662-51-2
Cat. No. B2567590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine
CAS331662-51-2
Molecular FormulaC16H13Cl2N3O2
Molecular Weight350.2
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)Cl)OC
InChIInChI=1S/C16H13Cl2N3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21)
InChIKeyPKEYRKYHSXFGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine (CAS 331662-51-2): A Quinazoline-Derived Src Family Kinase Inhibitor for Microglial Inflammation Research


N-(2,4-Dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine (also designated LDDN-0003499 or Ste11 MAPKKK Activation Inhibitor) is a synthetic quinazoline small molecule that functions as an inhibitor of Src family tyrosine kinases [1]. It is structurally related to the potent EGFR inhibitor PD 153035 (4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline) but possesses a 2,4-dichlorophenyl substituent at the 4-amino position that redirects target selectivity toward Src and Lyn kinases . The compound has been characterized in both biochemical and cellular assays, demonstrating Src kinase inhibition with an IC50 of 250 nM [1] and dose-dependent attenuation of phosphorylated Src and Lyn in BV2 microglial cells without affecting MAP kinase pathways (ERK, JNK, p38) [2]. Its reported anti-inflammatory activity, combined with favorable in vitro ADME properties including high Caco-2 permeability and low P-gp efflux liability, positions it as a useful tool compound for investigating Src family kinase-mediated neuroinflammatory signaling [2].

Why N-(2,4-Dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine Cannot Be Substituted by Other Quinazoline-Based Kinase Inhibitors in Src-Focused Studies


Quinazoline-based kinase inhibitors exhibit profound target selectivity shifts driven by subtle changes in the 4-anilino substituent. N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine and its close structural analog PD 153035 (4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline) share an identical 6,7-dimethoxyquinazoline core yet target entirely different kinase families: PD 153035 is an exceptionally potent EGFR inhibitor (IC50 = 25 pM), while the target compound inhibits Src kinase with an IC50 of 250 nM and shows no functional EGFR inhibition in cellular contexts . Furthermore, within the same 4-phenylaminoquinazoline chemotype, even compounds bearing the identical 2,4-dichlorophenyl group but with a quinoline rather than quinazoline core (e.g., 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile) achieve an 8-fold greater Src potency (IC50 = 30 nM) [1]. These data demonstrate that neither generic quinazoline-based EGFR inhibitors nor more potent quinoline-based Src inhibitors can serve as functional surrogates for the specific target selectivity, cellular kinase inhibition profile, and microglial anti-inflammatory activity of N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine. The quantitative evidence below substantiates why this specific compound must be procured for studies requiring its defined pharmacological fingerprint.

Quantitative Differentiation Evidence for N-(2,4-Dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine Relative to Structural Analogs and In-Class Compounds


Target Selectivity Shift: EGFR-to-Src Kinase Repurposing Versus PD 153035

N-(2,4-Dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine is explicitly described as a quinazolinamine analog of PD 153035. However, whereas PD 153035 is an extremely potent EGFR inhibitor (IC50 = 25 pM, Ki = 6 pM), the target compound has negligible EGFR activity and instead inhibits Src kinase with an IC50 of 250 nM . This represents a >10,000-fold shift in target selectivity engendered solely by replacement of the 3-bromophenyl group (PD 153035) with a 2,4-dichlorophenyl group (target compound) on the common 6,7-dimethoxyquinazoline scaffold.

Src family kinase EGFR quinazoline scaffold repurposing kinase selectivity

Cellular Selectivity: Src/Lyn Inhibition Without MAP Kinase Pathway Engagement in BV2 Microglia

In BV2 microglial cells, N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine (LDDN-0003499) produced a dose-dependent decrease in basal levels of active, phosphorylated Src (pSrc Tyr416) and Lyn (pLyn Tyr396) across a concentration range of 0.5 nM to 50 µM. Critically, at the same concentrations, it had no effect on phosphorylated levels of the MAP kinases ERK, JNK, or p38 [1]. In contrast, three structurally related analogs from the same screening series—LDDN-0075935, LDDN-0125694, and LDDN-0127164—failed to attenuate pLyn or pSrc levels at any concentration tested, and LDDN-0075935 and LDDN-0125694 paradoxically stimulated increased pERK levels at high concentrations [1].

Src family kinase Lyn kinase MAP kinase microglia neuroinflammation

Functional Anti-Inflammatory Activity: Attenuation of Aβ-Stimulated Pro-Inflammatory Cytokine Secretion

N-(2,4-Dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine (LDDN-0003499) dose-dependently inhibited amyloid-beta (Aβ1-42)-stimulated secretion of the pro-inflammatory cytokines TNF-α and IL-6 from BV2 microglial cells, with statistically significant attenuation observed at concentrations beginning at 500 nM for TNF-α [1]. This functional anti-inflammatory activity was not stimulus-specific: the compound also attenuated LPS-stimulated TNF-α secretion [1]. By contrast, the three comparator compounds from the same screening series (LDDN-0075935, LDDN-0125694, LDDN-0127164) were not evaluated for cytokine inhibition because they failed to demonstrate any cellular Src/Lyn inhibitory activity in the preceding kinase selectivity assays [1].

Alzheimer's disease amyloid-beta TNF-alpha IL-6 microglial activation anti-inflammatory

In Vitro ADME Profile: Caco-2 Permeability and Low P-gp Efflux Ratio Predictive of Oral Absorption and BBB Penetration

In vitro ADME profiling of N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine (LDDN-0003499) demonstrated a Caco-2 apparent permeability coefficient (Papp) of 19.0 × 10⁻⁶ cm/s (apical→basolateral) and 16.2 × 10⁻⁶ cm/s (basolateral→apical), yielding a low efflux ratio of 0.85 [1]. An efflux ratio <2 indicates that the compound is not a substrate for P-glycoprotein (P-gp), suggesting favorable potential for both oral absorption and blood-brain barrier (BBB) penetration [1]. Hepatic microsomal stability assessment revealed NADPH-dependent half-lives of 14.1 min (human) and 16.6 min (mouse), indicating moderately high hepatic clearance [1]. While no comparator ADME data exist for the inactive LDDN analogs, these parameters establish a baseline pharmacokinetic profile that supports the compound's utility in both in vitro and future in vivo neuroinflammation studies.

ADME Caco-2 permeability blood-brain barrier oral bioavailability P-glycoprotein microsomal stability

Src Potency Trade-Off: Quinazoline Core Versus Quinoline Core with Identical 2,4-Dichlorophenyl Substituent

A structurally analogous compound bearing the identical 2,4-dichlorophenylamino substituent but built on a 3-quinolinecarbonitrile core instead of a quinazoline core—4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile (1a)—exhibits an Src IC50 of 30 nM, representing an approximately 8.3-fold greater biochemical potency than the target compound (Src IC50 = 250 nM) [1][2]. This potency difference is offset by the target compound's demonstrated cellular selectivity for Src/Lyn over MAP kinases and its functional anti-inflammatory activity in microglia, endpoints that have not been reported for the quinolinecarbonitrile analog [3].

Src kinase inhibitor quinazoline vs. quinoline structure-activity relationship scaffold comparison

Unique Activity Among High-Throughput Screening Hits: Only 1 of 4 Lead Compounds Shows Cellular Src/Lyn Inhibition

A high-throughput kinase activity screen identified four compounds as potential Lyn kinase inhibitors: LDDN-0003499, LDDN-0075935, LDDN-0125694, and LDDN-0127164. When advanced to cellular validation in BV2 microglial cells, only LDDN-0003499 (N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine) produced a dose-dependent decrease in total protein phosphotyrosine levels and specifically attenuated active, phosphorylated Src and Lyn [1]. The other three compounds showed no effect on protein phosphotyrosine, pLyn, or pSrc at any concentration tested (0.5 nM–50 µM), and two of them (LDDN-0075935 and LDDN-0125694) induced off-target stimulation of pERK [1]. This triage result demonstrates that biochemical screening hits within the same chemical series do not translate equally to cellular activity, and only the 2,4-dichlorophenyl-substituted quinazoline (LDDN-0003499) possesses the requisite cellular pharmacology.

high-throughput screening hit triage Src family kinase cellular validation structure-activity relationship

Recommended Application Scenarios for N-(2,4-Dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine Based on Verified Differentiation Evidence


Investigating Src/Lyn-Mediated Microglial Activation in Alzheimer's Disease Models

N-(2,4-Dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine (LDDN-0003499) is uniquely suited for studies examining the role of Src family kinases in amyloid-beta (Aβ)-driven microglial activation and neuroinflammation. The compound is the only validated tool from its screening series that dose-dependently attenuates Aβ-stimulated phosphorylation of Src and Lyn while sparing MAP kinase pathways (ERK, JNK, p38) in BV2 microglial cells [1]. Its functional anti-inflammatory efficacy—demonstrated by significant reduction of Aβ-induced TNF-α and IL-6 secretion at concentrations ≥500 nM—makes it directly applicable to dissecting Src/Lyn-dependent cytokine signaling in Alzheimer's disease-relevant in vitro models [1]. The compound's favorable Caco-2 permeability (Papp A→B = 19.0 × 10⁻⁶ cm/s) and low P-gp efflux ratio (0.85) further support its suitability for studies where eventual translation to in vivo BBB-penetrant paradigms is anticipated [1].

Differentiating Src Family Kinase from EGFR-Dependent Signaling Using a Selective Chemical Probe

For researchers requiring a chemical probe that discriminates between Src family kinase and EGFR signaling, N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine provides a critical advantage over the commonly available quinazoline-based EGFR inhibitor PD 153035. Despite sharing the identical 6,7-dimethoxyquinazoline scaffold, the 2,4-dichlorophenyl substituent of the target compound redirects inhibitory activity from EGFR (IC50 = 25 pM for PD 153035) to Src (IC50 = 250 nM), representing a >10,000-fold selectivity shift [1]. This enables experiments where Src-dependent phenotypes must be interrogated without confounding EGFR inhibition—a common limitation of pan-quinazoline kinase inhibitor panels. Paired use of both compounds allows orthogonal pharmacological dissection of EGFR-versus-Src pathways in shared cellular contexts [1].

Hit-to-Lead Optimization Starting Point for Selective CNS-Penetrant Src Inhibitors

N-(2,4-Dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine represents a validated starting point for medicinal chemistry programs targeting selective, CNS-penetrant Src family kinase inhibitors. The compound's demonstrated cellular selectivity for Src/Lyn over MAP kinases (ERK, JNK, p38) [1], combined with its in vitro ADME profile—high Caco-2 permeability (Papp A→B = 19.0), low P-gp efflux ratio (0.85), and moderate microsomal stability (human t₁/₂ = 14.1 min)—provides a well-characterized baseline for structure-activity relationship (SAR) exploration [1]. The stark activity difference between this compound and its three inactive screening analogs (LDDN-0075935, LDDN-0125694, LDDN-0127164) establishes clear structural determinants of cellular Src/Lyn inhibitory activity, guiding rational modification of the 4-anilino substituent and quinazoline core [1]. Additionally, the 8.3-fold potency gap relative to the quinolinecarbonitrile analog (Src IC50 = 30 nM) identifies the heterocyclic core as a key parameter for optimization [2].

Yeast-Based Screening for Ste11 MAPKKK Pathway and c-Abl Tyrosine Kinase Inhibition

N-(2,4-Dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine was originally identified through a yeast-based screen for compounds that suppress growth defects induced by Ste11 MAPKKK activation in diploid Saccharomyces cerevisiae and was shown to inhibit c-Abl tyrosine kinase activity [1]. This established yeast pharmacology makes the compound a valuable reference standard for fungal MAP kinase pathway studies and for yeast-based drug screening platforms that require a validated Ste11/c-Abl inhibitor control. Researchers investigating fungal pathogenesis, particularly in rust fungi where Ste11 MAPKKK inhibition produces deformed germ tubes , can employ this compound as a characterized chemical probe with documented activity in both yeast and mammalian systems.

Quote Request

Request a Quote for N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.